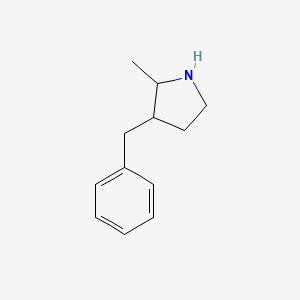

3-Benzyl-2-methylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-2-methylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-12(7-8-13-10)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPKDHUVIWNVDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249839-91-5 | |

| Record name | 3-benzyl-2-methylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Benzyl 2 Methylpyrrolidine and Analogues

Strategies for Pyrrolidine (B122466) Ring Construction

The formation of the pyrrolidine core is the cornerstone of synthesizing 3-benzyl-2-methylpyrrolidine. Chemists have developed a multitude of strategies, which can be broadly categorized into multi-step sequences from acyclic or cyclic precursors and more convergent one-pot cyclization approaches.

Multi-Step Synthetic Routes from Acyclic and Cyclic Precursors

Multi-step syntheses offer a high degree of control over the introduction of substituents and the establishment of desired stereochemistry. These routes often begin with readily available starting materials and proceed through a series of well-understood transformations.

One prominent strategy for constructing 2,3-disubstituted pyrrolidines from acyclic precursors involves the reductive cyclization of γ-nitro ketones. This method is particularly powerful as the nitro and ketone functionalities can be installed through various established carbon-carbon bond-forming reactions. The subsequent reduction of the nitro group to an amine, followed by intramolecular reductive amination of the ketone, directly yields the pyrrolidine ring. The diastereoselectivity of the cyclization can often be controlled by the choice of reducing agent and reaction conditions.

For instance, the synthesis of a 2-methyl-3-aryl-pyrrolidine can be envisioned starting from a γ-nitro ketone. The general reaction scheme is as follows:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Michael Addition | Nitromethane (B149229), Chalcone derivative, Base (e.g., DBU) | γ-nitro ketone |

| 2 | Reductive Cyclization | H₂, Metal Catalyst (e.g., Pd/C, Raney Ni) | 2-methyl-3-aryl-pyrrolidine |

This table presents a generalized synthetic route.

Another versatile multi-step approach commences with cyclic precursors, such as 2,3-aziridin-1-ols. A one-carbon homologative relay ring expansion using a sulfoxonium ylide can convert these three-membered rings into diastereomerically and enantiomerically pure 2,3-disubstituted pyrrolidines. nih.gov This process involves an initial aza-Payne rearrangement to form an epoxy amine, which is then opened by the ylide, followed by an intramolecular 5-exo-tet ring closure. nih.gov This method offers excellent stereochemical fidelity from the aziridinol precursor to the final pyrrolidine product. nih.gov

One-Pot Cyclization Approaches to the Pyrrolidine Core

One-pot syntheses have gained significant traction due to their efficiency, reduced waste generation, and avoidance of isolating intermediates. For the construction of polysubstituted pyrrolidines, multicomponent reactions (MCRs) are particularly noteworthy. An asymmetric MCR involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three stereogenic centers in a single operation to afford highly substituted pyrrolidine derivatives diastereoselectively. tandfonline.com

Another elegant one-pot strategy involves the catalytic reductive amination of γ-nitrocarbonyl compounds. This cascade reaction combines the reduction of the nitro group and the reductive amination of the carbonyl group in a single step, offering a streamlined route to polysubstituted pyrrolidines. nih.govmdpi.com

Development of Asymmetric and Stereoselective Syntheses

Controlling the absolute and relative stereochemistry of the methyl and benzyl (B1604629) groups at the C2 and C3 positions is a critical aspect of synthesizing this compound. This has led to the development of sophisticated asymmetric and stereoselective methodologies.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved through the use of chiral catalysts, auxiliaries, or reagents. For pyrrolidine synthesis, asymmetric 1,3-dipolar cycloadditions of azomethine ylides with alkenes stand out as a powerful tool. The use of chiral ligands on a metal catalyst can induce high levels of enantioselectivity in the resulting pyrrolidine.

Furthermore, organocatalysis has emerged as a powerful strategy. Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective conjugate addition of aldehydes or ketones to nitroalkenes, setting the stage for the formation of chiral γ-nitro ketones which can then be cyclized to enantioenriched pyrrolidines.

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters. In the context of this compound, this translates to controlling the cis or trans relationship between the methyl and benzyl groups.

The diastereoselectivity of pyrrolidine ring formation can be influenced by several factors. In the reductive cyclization of γ-nitro ketones, the stereochemical outcome can be directed by the existing stereocenter(s) in the acyclic precursor. Substrate-controlled diastereoselection is a common strategy where the steric and electronic properties of the substituents guide the approach of the reagents.

Catalyst-controlled diastereoselection offers another level of control. For example, in the synthesis of 2,5-disubstituted pyrrolidines, the choice of a Lewis acid can influence the cis/trans selectivity in the addition of nucleophiles to a pyroglutamic acid-derived hemiaminal. rroij.com

A summary of factors influencing diastereoselectivity in the synthesis of 2,3-disubstituted pyrrolidines is presented below:

| Synthetic Method | Key Factor for Diastereocontrol | Predominant Isomer |

| Reductive Cyclization of γ-nitro ketones | Substrate stereocenters, choice of reducing agent | Dependent on substrate |

| 1,3-Dipolar Cycloaddition | Geometry of azomethine ylide and dipolarophile | Endo/Exo selectivity |

| Intramolecular Aminooxygenation | Substrate substitution pattern (α vs. γ) | 2,5-cis or 2,3-trans |

This table provides illustrative examples of diastereoselective control.

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral molecules. Proline and its derivatives, such as prolinol, are excellent examples of chiral pool starting materials for pyrrolidine synthesis. nih.gov

(S)- or (R)-prolinol can be readily obtained from the reduction of the corresponding enantiomer of proline. nih.gov The existing stereocenter at the C2 position of prolinol can be used to direct the stereochemistry of subsequent transformations. For example, the hydroxyl group of prolinol can be converted into a good leaving group and displaced with a nucleophile to introduce a methyl group, leading to a 2-methylpyrrolidine (B1204830) derivative with retention or inversion of configuration depending on the reaction mechanism. orgsyn.org The benzyl group can then be introduced at the C3 position through various C-C bond-forming reactions.

A general synthetic scheme starting from (S)-prolinol to a 2-methylpyrrolidine derivative is outlined below:

| Step | Transformation | Reagents and Conditions | Intermediate |

| 1 | N-protection | Boc₂O, Et₃N | N-Boc-(S)-prolinol |

| 2 | Activation of hydroxyl group | TsCl, pyridine | N-Boc-(S)-2-(tosyloxymethyl)pyrrolidine |

| 3 | Reduction to methyl group | LiAlH₄ or other hydrides | N-Boc-(R)-2-methylpyrrolidine |

This table illustrates a potential route from a chiral pool starting material.

Functionalization and Modification of Preformed Pyrrolidine Rings

The modification of an existing pyrrolidine ring is a common and versatile approach for the synthesis of complex pyrrolidine derivatives. This strategy often begins with readily available starting materials, such as proline or its derivatives, and involves the sequential introduction of the desired substituents.

The introduction of the methyl group at the C-2 position and the benzyl group at the C-3 position can be achieved through various synthetic transformations. One common strategy involves the use of proline as a chiral starting material. The stereochemistry of the final product can be influenced by the stereochemistry of the starting proline.

For instance, a general approach could involve the alkylation of a proline derivative. The synthesis of 2-alkyl-substituted prolines has been achieved through the diastereoselective alkylation of proline enolates. nih.gov For example, the reaction of a dienolate generated from an N-protected proline derivative with an electrophile can occur with retention of configuration. nih.gov This methodology could potentially be adapted for the introduction of a methyl group at the C-2 position.

Following the introduction of the methyl group, the benzyl group can be installed at the C-3 position. One possible route is through a Michael addition of an organocuprate to a suitable α,β-unsaturated pyrrolidine derivative. The stereoselective synthesis of 3-alkyl-substituted prolines has been demonstrated via the 1,4-addition of dialkylcuprates to a chiral oxazolidine (B1195125) α,β-unsaturated ester derived from a proline precursor. nih.gov This approach could be envisioned for the introduction of a benzyl group at the C-3 position, where the stereoselectivity of the addition would be crucial in determining the final diastereomeric outcome.

Alternatively, the functionalization of a 3-hydroxypyrrolidine derivative could provide a pathway to the benzyl substituent. The synthesis of N-benzyl-3-hydroxypyrrolidines has been achieved through the cyclodehydration of 4-amino-1,2-butanediols. tandfonline.com The hydroxyl group at the C-3 position can then be converted into a suitable leaving group, followed by a nucleophilic substitution with a benzyl nucleophile.

The nitrogen atom of the pyrrolidine ring is a key site for functionalization, which can be used to introduce a variety of substituents or protecting groups. N-alkylation is a common strategy to modify the properties of the pyrrolidine ring or to introduce a group that can be removed at a later stage of the synthesis.

N-benzylation is a frequently employed protection strategy. The reaction of a pyrrolidine with benzyl bromide or benzyl chloride in the presence of a base can afford the corresponding N-benzylpyrrolidine. nih.gov This N-benzyl group can serve as a protecting group that can be removed later in the synthetic sequence through hydrogenolysis.

Alternatively, the pyrrolidine nitrogen can be protected with other groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These protecting groups can be introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) or benzyl chloroformate, respectively. The choice of the N-protecting group is often dictated by its stability under the reaction conditions required for subsequent transformations and the ease of its removal.

The functionalization of the pyrrolidine nitrogen can also be a key step in directing the stereochemistry of subsequent reactions. The nature of the N-substituent can influence the conformation of the pyrrolidine ring and thus affect the facial selectivity of reactions at other positions on the ring.

Key Reaction Mechanisms and Reagents in this compound Synthesis

The synthesis of this compound relies on a variety of fundamental organic reactions. Understanding the mechanisms of these reactions and the role of the reagents involved is crucial for designing efficient and stereoselective synthetic routes.

Nucleophilic substitution reactions are fundamental to the introduction of substituents on the pyrrolidine ring. For example, the alkylation of a proline enolate with methyl iodide to introduce the C-2 methyl group proceeds via an SN2 mechanism. The stereochemical outcome of this reaction is dependent on the direction of approach of the nucleophile to the electrophilic carbon.

Nucleophilic addition reactions are also key. The aforementioned Michael addition of a benzyl organocuprate to an α,β-unsaturated pyrrolidine derivative is a conjugate addition reaction. The stereoselectivity of this reaction is often controlled by the steric and electronic properties of the substrate and the reagent.

The table below summarizes some common nucleophilic substitution and addition reactions that could be employed in the synthesis of this compound.

| Reaction Type | Reagents and Conditions | Purpose in Synthesis |

| SN2 Alkylation | Methyl iodide, LDA, THF, -78 °C | Introduction of the C-2 methyl group |

| Michael Addition | Benzylmagnesium chloride, Cu(I) salt, THF | Introduction of the C-3 benzyl group |

| N-Alkylation | Benzyl bromide, K2CO3, Acetonitrile (B52724) | N-protection or functionalization |

Reductive transformations are crucial for the saturation of the pyrrolidine ring if a pyrrole (B145914) precursor is used, and for the removal of protecting groups.

Catalytic Hydrogenation: The hydrogenation of a substituted pyrrole can lead to the formation of a pyrrolidine. For instance, the catalytic hydrogenation of a 3-benzyl-2-methyl-1H-pyrrole derivative over a noble metal catalyst such as rhodium on carbon (Rh/C) or rhodium on alumina (B75360) (Rh/γ-Al₂O₃) can yield the corresponding pyrrolidine. researchgate.net The stereochemical outcome of the hydrogenation is often influenced by the catalyst and the substitution pattern on the pyrrole ring, with the hydrogen atoms typically adding to the less hindered face of the ring.

Reductive Amination: Reductive amination is a versatile method for the formation of C-N bonds and can be employed in the synthesis of pyrrolidines. harvard.edu This reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ. For example, a 1,4-dicarbonyl compound can undergo a double reductive amination with a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a pyrrolidine ring. chim.it

Debenzylation: The removal of a benzyl group, often used as a protecting group for the nitrogen atom, is typically achieved by catalytic hydrogenolysis. nih.govresearchgate.net This reaction involves the cleavage of the C-N bond in the presence of hydrogen gas and a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C). nih.gov The reaction is generally clean and efficient, yielding the deprotected amine. In some cases, the presence of an acid, such as acetic acid, can facilitate the N-debenzylation process. nih.gov

The following table provides examples of reductive transformations relevant to the synthesis of this compound.

| Reaction | Catalyst/Reagent | Substrate Example | Product Example |

| Catalytic Hydrogenation | 5% Rh/C, H₂ | 3-Benzyl-2-methyl-1H-pyrrole | This compound |

| Reductive Amination | NaBH₃CN, Acetic Acid | 1-Phenyl-1,4-pentanedione and Methylamine | 3-Benzyl-1,2-dimethylpyrrolidine |

| N-Debenzylation | Pd(OH)₂/C, H₂ | 1,3-Dibenzyl-2-methylpyrrolidine | This compound |

Carbon-carbon bond forming reactions are essential for constructing the carbon skeleton of the target molecule.

Wittig Reaction: The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This reaction could be used to introduce a benzylidene group (=CHPh) onto the pyrrolidine ring, which can then be reduced to a benzyl group. For example, a 2-methyl-3-oxopyrrolidine could be reacted with benzyltriphenylphosphonium (B107652) chloride in the presence of a strong base to form a 3-benzylidene-2-methylpyrrolidine. Subsequent hydrogenation of the double bond would yield the desired this compound.

Alkylation Reactions: As previously mentioned, alkylation reactions are key for introducing the methyl and benzyl substituents. The alkylation of enolates or other nucleophilic carbon species with alkyl halides is a common strategy. The stereoselectivity of these reactions is a critical consideration. For example, the alkylation of a chiral proline derivative can proceed with high diastereoselectivity. nih.gov

Below is a table summarizing these C-C bond forming reactions.

| Reaction | Key Reagents | Intermediate Product | Final Transformation |

| Wittig Reaction | Benzyltriphenylphosphonium chloride, n-BuLi | 3-Benzylidene-2-methylpyrrolidine | Catalytic Hydrogenation |

| Enolate Alkylation | LDA, Benzyl bromide | N-protected 2-methyl-3-benzylpyrrolidinone | Reduction of carbonyl |

Role of Catalysts and Reagents in the Synthesis of this compound and Analogues

The synthesis of this compound and its analogues relies on a variety of catalytic and stoichiometric reagents to achieve the desired chemical transformations with high efficiency and stereoselectivity. The choice of catalyst or reagent is crucial in directing the reaction pathway, influencing yield, and, in the case of chiral molecules, determining the enantiomeric excess. Key classes of catalysts and reagents employed in these syntheses include palladium catalysts, hydrides, and borohydrides, each playing a distinct role in the construction and modification of the pyrrolidine ring.

Palladium Catalysts

Palladium catalysts are versatile tools in organic synthesis, facilitating a range of cross-coupling and hydrogenation reactions. In the context of synthesizing this compound analogues, palladium catalysts are instrumental in forming carbon-carbon and carbon-heteroatom bonds, as well as in reduction processes.

Catalytic Hydrogenation: One of the primary applications of palladium catalysts is in catalytic transfer hydrogenation. For instance, palladium on carbon (Pd/C) can be used to reduce unsaturated precursors to form the saturated pyrrolidine ring. This method is also effective for the selective removal of protecting groups, such as O-benzyl groups, which are commonly used in the synthesis of complex molecules containing pyrrolidine moieties. The choice of hydrogen donor, such as 2-propanol, can influence the selectivity of the reduction.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are pivotal for introducing the benzyl group onto the pyrrolidine scaffold or its precursors. These reactions typically involve an aryl or benzyl halide and an alkene, with the palladium catalyst facilitating the formation of a new carbon-carbon bond. The selection of the palladium catalyst and ligands is critical for optimizing the reaction's efficiency and can be tailored for specific substrates. For example, Pd(dbpf)Cl2 has been shown to be an effective catalyst in certain Heck reactions for the synthesis of α-benzyl-β-keto esters, which can be precursors to substituted pyrrolidines.

A catalytic protocol for the synthesis of thioesters from benzyl bromides has been developed using bis(benzonitrile)palladium(II) chloride and Xantphos, highlighting the versatility of palladium catalysts in reactions involving benzyl compounds. nih.gov Furthermore, a mild and rapid method for the catalytic cross-coupling of benzyl bromides with lithium acetylides has been established. nih.gov

Below is a table summarizing the application of various palladium catalysts in reactions relevant to the synthesis of this compound precursors.

| Catalyst System | Reaction Type | Substrates | Key Features |

| Pd/C, 2-propanol | Catalytic Transfer Hydrogenation | Cinnamyl alcohol | Quantitative conversion to 3-phenylpropanol. researchgate.net |

| [Pd(μ-I)PtBu3]2 | sp–sp3 cross-coupling | Benzyl bromides, lithium acetylides | Fast reaction time (10 min) at room temperature. nih.gov |

| Pd(dbpf)Cl2, N-methyldicyclohexylamine, TBAC | Heck Reaction | Aryl bromides, Baylis-Hillman adducts | Optimized for challenging substrates, yielding α-benzyl-β-keto esters. organic-chemistry.org |

| Pd(OAc)2-MCM-41-P,P | Carbonylative Cyclization | Aryl iodides, benzyl acetylenes | Heterogeneous catalyst, recyclable, avoids toxic solvents. researchgate.net |

| Bis(benzonitrile)palladium(II) chloride, Xantphos | Thiocarbonylation | Benzyl bromides, thiols | High chemoselectivity. nih.gov |

Hydrides

Hydride reagents are a cornerstone of organic reduction reactions, providing a source of hydride ions (H⁻) to reduce various functional groups. In the synthesis of this compound, hydrides are essential for the reduction of carbonyls, amides, and other functional groups present in the synthetic intermediates.

Lithium Aluminum Hydride (LAH): Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles to the corresponding alcohols or amines. harvard.edu In the synthesis of pyrrolidines, LAH can be employed for the reduction of a lactam (a cyclic amide) precursor to the corresponding pyrrolidine. This is a common strategy for forming the saturated heterocyclic ring.

Borane: Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another important reducing agent. It is particularly effective for the reduction of carboxylic acids in the presence of other functional groups like esters. harvard.edu This selectivity can be advantageous in multi-step syntheses where chemoselectivity is required.

The table below outlines the applications of common hydride reagents in organic synthesis.

| Reagent | Abbreviation | Key Applications in Synthesis | Selectivity |

| Lithium Aluminum Hydride | LAH | Reduction of esters, carboxylic acids, amides, nitriles. harvard.edu | Powerful, generally non-selective. harvard.edu |

| Borane-Tetrahydrofuran Complex | BH₃·THF | Reduction of carboxylic acids, aldehydes, ketones. harvard.edu | Selective for carboxylic acids over esters. harvard.edu |

Borohydrides

Borohydrides are a class of reducing agents that are generally milder and more selective than lithium aluminum hydride. Their reactivity can be tuned by changing the cation or by modifying the borohydride (B1222165) with different substituents.

Sodium Borohydride (NaBH₄): Sodium borohydride is a widely used reagent for the selective reduction of aldehydes and ketones to the corresponding alcohols. jconsortium.comrsc.org It is generally unreactive towards esters, amides, and carboxylic acids, which makes it a valuable tool for chemoselective reductions in the presence of these functional groups. rsc.org In the synthesis of this compound, NaBH₄ could be used to reduce a ketone precursor at a specific stage without affecting other less reactive functional groups.

Lithium Borohydride (LiBH₄): Lithium borohydride is a more reactive reducing agent than sodium borohydride and can reduce esters and lactones to alcohols. harvard.edu Its reactivity is influenced by the solvent, being more potent in ethers like THF. harvard.edu

Zinc Borohydride (Zn(BH₄)₂): Zinc borohydride is another modified borohydride reagent that exhibits unique reactivity and selectivity. It has been used for the reduction of a variety of organic compounds, including aldehydes, ketones, acid chlorides, and esters. researchgate.net Complexes of zinc borohydride, such as N-Methylpyrrolidine-zinc borohydride, have been developed as stable and efficient reducing agents. researchgate.net

The following table summarizes the characteristics and applications of various borohydride reagents.

| Reagent | Abbreviation | Key Applications in Synthesis | Selectivity |

| Sodium Borohydride | NaBH₄ | Reduction of aldehydes and ketones. jconsortium.com | Selective for aldehydes and ketones over esters and amides. rsc.org |

| Lithium Borohydride | LiBH₄ | Reduction of esters, lactones, aldehydes, ketones. harvard.edu | More reactive than NaBH₄, can reduce esters. harvard.edu |

| Zinc Borohydride | Zn(BH₄)₂ | Reduction of aldehydes, ketones, acid chlorides, esters. researchgate.net | Offers different selectivity compared to other borohydrides. researchgate.net |

Chemical Transformations and Reactivity of 3 Benzyl 2 Methylpyrrolidine Derivatives

Pyrrolidine (B122466) Ring Modifications and Skeletal Rearrangements

The saturated five-membered nitrogen heterocycle of pyrrolidine is relatively stable, but its structure can be intentionally altered through various synthetic strategies. These "skeletal remodeling" approaches involve the cleavage of inert bonds and subsequent rearrangement, expansion, or contraction of the ring system. researchgate.netnih.gov

Selective Carbon-Nitrogen Bond Cleavage in Unstrained Pyrrolidines

The cleavage of the characteristically inert carbon-nitrogen (C–N) bonds in an unstrained ring like pyrrolidine presents a significant synthetic challenge compared to strained rings such as aziridines. researchgate.netontosight.ai However, recent advances in photoredox and Lewis acid catalysis have enabled the selective, reductive cleavage of the C2–N bond in N-acyl pyrrolidines, including derivatives like N-benzoyl-2-methylpyrrolidine. nih.govambeed.com

This transformation is typically initiated by a single-electron transfer to the amide carbonyl group, which is facilitated by a Lewis acid coordinating to the carbonyl oxygen. researchgate.netorganic-chemistry.org This generates a radical intermediate that undergoes site-selective C2–N bond scission. researchgate.net For instance, the ring-opening of N-benzoyl-2-methylpyrrolidine has been successfully achieved using an iridium-based photocatalyst in conjunction with a Lewis acid like zinc triflate (Zn(OTf)₂), yielding the corresponding acyclic amide. ambeed.com This method demonstrates the feasibility of breaking the pyrrolidine ring under controlled conditions to access linear amino-amide structures, which can serve as precursors for other molecules. nih.govorganic-chemistry.org

| Substrate | Catalyst System | Product | Yield (%) | Reference |

| N-benzoyl-2-methylpyrrolidine | Ir(4-Fppy)₃, Zn(OTf)₂, γ-terpinene | Ring-opened acyclic amide | 88 | ambeed.com |

| N-benzoyl-2-methylpyrrolidine | Ir(ppy)₃, Lewis Acid, Blue LEDs | Acyclic product | Low to Good | ontosight.ai |

Dehydrogenation and Aromatization to Pyrrole (B145914) Derivatives

The conversion of the saturated pyrrolidine ring into an aromatic pyrrole is a valuable transformation, often achieved through oxidative dehydrogenation. This process removes hydrogen atoms from the ring, creating double bonds and ultimately leading to an aromatic system. Various catalytic systems have been developed to facilitate this reaction under mild conditions, avoiding the harsh reagents traditionally required. researchgate.netgoogle.com

Visible-light photoredox catalysis has emerged as a powerful tool for the dehydrogenation of N-substituted pyrrolidines. researchgate.netd-nb.info For example, N-benzyl substituted pyrrolidines can undergo dehydrogenative aromatization and concurrent C3-sulfonylation in the presence of an iridium photocatalyst and a sulfonyl chloride. researchgate.net This method is noteworthy for its functional group tolerance and operation at room temperature. d-nb.info Another approach utilizes the commercially available Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) to catalyze the direct dehydrogenation of pyrrolidines in the presence of an alkene as a hydrogen acceptor. ru.nl This method has been successfully applied to N-alkyl pyrrolidines, demonstrating its utility in synthesizing various pyrrole derivatives. ru.nl

| Pyrrolidine Derivative | Catalytic System | Reaction Type | Product | Reference |

| N-Benzylpyrrolidine | Ir-photocatalyst, Arylsulfonyl chloride | Dehydrogenative Aromatization/Sulfonylation | C3-Sulfonylated Pyrrole | researchgate.net |

| N-Mesityl Pyrrolidine | B(C₆F₅)₃, Trimethyl(2-methylallyl)silane | Direct Dehydrogenation | N-Mesityl Pyrrole | ru.nl |

Ring Expansion and Contraction Reactions from Pyrrolidine Frameworks

Skeletal editing of the pyrrolidine ring can also be achieved through ring expansion to form larger heterocycles like piperidines, or ring contraction to produce smaller rings. nih.gov

Ring Expansion: Ring expansion reactions often proceed through the formation of an aziridinium (B1262131) ion intermediate. For example, prolinol derivatives (pyrrolidine-2-methanol derivatives) treated with deoxyfluorinating agents like DAST can undergo ring expansion to yield fluorinated piperidines. researchgate.netnih.gov The reaction is initiated by the hydroxyl group, and neighboring group participation by the ring nitrogen leads to the formation of a strained aziridinium intermediate, which is then opened by a nucleophile to give the larger ring. researchgate.netnih.gov Similarly, palladium-catalyzed rearrangement of N-protected 2-vinylpyrrolidines can lead to seven-membered rings. beilstein-journals.org The synthesis of 3-hydroxy piperidines has also been accomplished via the ring expansion of N-benzyl pyrrolidine alcohols. publish.csiro.au

Ring Contraction: Ring contraction provides a pathway to valuable, smaller cyclic structures that can be difficult to access otherwise. thieme-connect.combeilstein-journals.org Photo-promoted ring contraction of pyridines with silylborane has been developed as a method to produce pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, showcasing a novel route from a six-membered to a five-membered ring system. thieme-connect.combeilstein-journals.orgresearchgate.net Another strategy involves the deconstructive removal of a carbon atom from the ring. For instance, N-protected piperidines and pyrrolidines can undergo a two-step, one-pot ring contraction mediated by sulfate (B86663) radical anions and silver oxidation. nih.gov

Reactivity of Peripheral Functional Groups

Beyond modifications to the pyrrolidine core, the benzyl (B1604629) and methyl substituents offer sites for selective chemical transformations, allowing for further diversification of the molecule's structure.

Transformations Involving the Benzyl Moiety

The N-benzyl group is a common protecting group for the pyrrolidine nitrogen, but it also serves as a functional handle for various reactions.

A primary transformation of the N-benzyl group is its removal via catalytic hydrogenolysis. This reaction typically employs a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to cleave the benzylic C-N bond, yielding the secondary amine. researchgate.net This deprotection is a key step in multistep syntheses, allowing for subsequent functionalization of the nitrogen atom. thieme-connect.comresearchgate.net

The benzylic position (the CH₂ group attached to both the nitrogen and the phenyl ring) is inherently reactive. It is susceptible to oxidation, although N-benzylpyrrolidines can be stable under certain oxidative conditions used for ring aromatization. d-nb.info However, under different conditions, benzylic C–H bonds can be targeted for functionalization. csic.es For example, electrochemical oxidation is an efficient method for generating benzylic cations, which can then be trapped by various nucleophiles. csic.es Hydrogenation of the aromatic ring of the benzyl group can also be achieved using specific catalysts, such as rhodium on carbon, to produce N-cyclohexylmethyl derivatives.

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

| N-Debenzylation | Pd/C, H₂ | Secondary Pyrrolidine | researchgate.net |

| Hydrogenation of Aromatic Ring | Rh/C, H₂ | N-Cyclohexylmethyl Pyrrolidine |

Chemical Reactions of the Methyl Substituent

The methyl group at the C2 position of the pyrrolidine ring is generally less reactive than the benzyl group. However, it can undergo functionalization under specific conditions, particularly those involving radical intermediates.

Halogenation of methyl groups on heterocyclic rings is a known transformation. For instance, heating methyl-substituted heteroaromatics with thionyl chloride can lead to chlorination of the methyl group. researchgate.netbeilstein-journals.org A more common method for benzylic or allylic halogenation is free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN). While less reactive than a benzylic position, the methyl group adjacent to the pyrrolidine nitrogen could potentially undergo such reactions. google.com

More advanced methods involve radical-mediated intramolecular functionalization. For example, N-iodosulfonamides can be used to achieve chemoselective amination of unactivated methyl groups through a process involving hydrogen atom transfer, leading to the formation of new C-N bonds and bicyclic structures.

| Reaction Type | Reagents | Substrate Class | Product Type | Reference |

| Chlorination | Thionyl Chloride | Methyl-substituted heterocycles | Chloromethyl derivative | researchgate.netbeilstein-journals.org |

| Halogenation | N-Bromosuccinimide, Radical Initiator | Benzylic methyl groups | Bromomethyl derivative | google.com |

| Intramolecular Amination | N-Iodosulfonamides | Molecules with unactivated methyl groups | Fused bicyclic systems |

Functionalization of N-Acyl Pyrrolidine Derivatives

The functionalization of N-acyl pyrrolidine derivatives represents a significant area of study, as the N-acyl group can modulate the reactivity of the pyrrolidine ring and serve as a handle for further chemical transformations. Research in this area explores how different acyl groups influence the outcomes of various reactions, from ring stability to the introduction of new functional groups.

The introduction of an acyl group at the nitrogen atom is a fundamental step in the synthesis and modification of pyrrolidine scaffolds. For example, the N-acetylation of a pyrrolidine intermediate has been demonstrated using reagents such as acetic anhydride (B1165640) in the presence of a mild base like sodium acetate (B1210297). rsc.org This straightforward acylation provides a stable derivative that can be carried through subsequent synthetic steps.

The nature of the N-acyl substituent has a profound impact on the chemical reactivity of the pyrrolidine ring. In studies involving photoredox and Lewis acid catalysis, it was observed that the type of N-acyl group determined the success of C–N bond cleavage reactions. nih.gov Specifically, when 2-methyl substituted pyrrolidines with different N-acyl groups were subjected to the reaction conditions, their reactivity varied significantly. The N-benzoyl derivative underwent the desired ring-opening reaction, whereas the N-acetyl and N-trifluoroacetyl analogues were found to be completely unreactive. nih.gov This suggests that the electronic properties of the acyl group are critical; the N-benzoyl group was sufficiently activating for the single-electron transfer process, while the more electron-withdrawing acetyl and trifluoroacetyl groups inhibited the reaction. nih.gov

This differential reactivity highlights the role of the N-acyl group in tuning the electronic nature of the nitrogen atom and, consequently, the stability and reactivity of the entire heterocyclic ring.

Table 1: Effect of N-Acyl Group on Photoredox-Catalyzed Ring Opening of 2-Methylpyrrolidine (B1204830) Derivatives nih.gov

| N-Acyl Substituent | Starting Material | Reactivity | Product |

| Benzoyl | N-Benzoyl-2-methylpyrrolidine | Reactive | Ring-opened product obtained |

| Acetyl | N-Acetyl-2-methylpyrrolidine | No Reaction Observed | Starting material recovered |

| Trifluoroacetyl | N-Trifluoroacetyl-2-methylpyrrolidine | No Reaction Observed | Starting material recovered |

Advanced catalytic systems are also employed for the functionalization of related N-substituted pyrrolidines. Palladium-catalyzed tandem reactions, for instance, enable the stereoselective synthesis of N-aryl-2-benzylpyrrolidines from primary amines and aryl bromides. nih.govbeilstein-journals.org These processes, which can involve sequential N-arylation and carboamination, often require careful selection of phosphine (B1218219) ligands and may use an in situ ligand exchange to optimize the different catalytic steps. nih.govbeilstein-journals.org While these examples focus on N-aryl rather than N-acyl derivatives, they underscore the importance of catalyst design in achieving selective transformations on the pyrrolidine core.

Advanced Applications in Chemical Research and Development

Catalysis and Organocatalysis

The pyrrolidine (B122466) ring is a privileged structure in organocatalysis, and derivatives of 3-benzyl-2-methylpyrrolidine have been explored for their potential to induce stereoselectivity in a range of chemical transformations.

Chiral pyrrolidines are a cornerstone of asymmetric organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions enantioselectively, often mimicking the function of enzymes. nih.gov The scaffold of this compound, containing two stereocenters, provides a robust framework for the design of effective chiral organocatalysts. Analogues of this compound, particularly those functionalized at the nitrogen atom or the benzyl (B1604629) group, have been synthesized and investigated for their catalytic activity. rsc.org The steric and electronic properties of these catalysts can be fine-tuned by modifying the substituents, thereby influencing the stereochemical outcome of the reactions they catalyze. The presence of the benzyl group can play a crucial role in establishing specific non-covalent interactions within the transition state, leading to high levels of stereocontrol.

The utility of chiral pyrrolidine-based organocatalysts is well-documented in asymmetric Michael and aldol (B89426) reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. nih.gov Analogues of this compound can effectively catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds (Michael reaction) and the addition of enolates to carbonyl compounds (aldol reaction). researchgate.netresearchgate.netrsc.org

In these reactions, the secondary amine of the pyrrolidine ring typically reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. The chiral environment provided by the catalyst, influenced by the stereochemistry of the 2-methyl and 3-benzyl groups, directs the subsequent attack on the electrophile, leading to the formation of one enantiomer of the product in excess. researchgate.net Research has demonstrated that the structural features of the catalyst, including the nature of the substituents on the pyrrolidine ring, significantly impact the enantioselectivity and diastereoselectivity of these transformations. nih.govmdpi.com

| Catalyst Structure | Reaction Type | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Pyrrolidinyl-sulfamide derivative | Michael Addition | Cyclohexanone and nitroalkenes | up to 99/1 | up to 95% |

| N-i-Pr-2,2′-bipyrrolidine | Michael Addition | Aldehydes/Ketones and nitroolefins | up to 95:5 (syn) | up to 98% |

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. masterorganicchemistry.com While traditionally a stoichiometric reaction, catalytic versions of the Wittig reaction are of great interest. beilstein-journals.orgnih.gov In a catalytic cycle, the phosphine (B1218219) oxide byproduct is reduced back to the active phosphine catalyst. beilstein-journals.org While direct catalytic applications of this compound in Wittig reactions are not extensively documented, the principles of organocatalysis suggest its potential. Chiral amines can influence the stereochemistry of reactions involving ylides. It is conceivable that a chiral pyrrolidine derivative could act as a co-catalyst or a chiral ligand to modulate the stereoselectivity of the Wittig reaction, potentially leading to the preferential formation of either the (E)- or (Z)-alkene isomer. wikipedia.org The development of such catalytic systems remains an area of ongoing research.

Homogeneous catalysis often involves metal complexes with organic ligands that modulate the reactivity and selectivity of the metal center. Pyrrolidine derivatives can serve as effective ligands in such systems. In the context of oxidative functionalization, particularly the aerobic oxidation of benzylic C-H bonds, metal complexes are employed to facilitate the conversion of hydrocarbons to more functionalized molecules like ketones, esters, or amides. mdpi.commdpi.com

Material Science Applications

The precise molecular architecture of this compound and its derivatives also finds application in the templated synthesis of porous materials.

Zeolites are crystalline aluminosilicates with well-defined microporous structures, making them highly valuable as catalysts and adsorbents. mdpi.com The synthesis of zeolites with specific framework topologies often relies on the use of organic molecules known as structure-directing agents (SDAs). mdpi.comiza-structure.org These SDAs guide the organization of the inorganic precursors into a particular crystalline architecture.

A close analogue of this compound, 1-benzyl-1-methylpyrrolidinium (bmp), has been successfully employed as an SDA in the synthesis of zeolitic materials with a ferrierite (FER) layer topology. colab.wsfigshare.com In these syntheses, the bmp cation, often in combination with a smaller co-SDA like tetramethylammonium (B1211777) or quinuclidine, directs the formation of stacked ferrierite layers. colab.wsfigshare.com Computational studies have shown that the bulkier bmp cation is located in the 10-membered-ring channels of the zeolite, while the smaller co-SDA occupies the ferrierite cages. figshare.com The use of such dual-template systems allows for fine control over the resulting zeolite structure. rsc.org The successful application of the closely related 1-benzyl-1-methylpyrrolidinium cation highlights the potential of this compound and its isomers to act as effective SDAs in the synthesis of novel zeolitic materials. mdpi.comresearchgate.netst-andrews.ac.uksemanticscholar.org

| Structure-Directing Agent (SDA) | Zeolite Topology | Key Findings |

|---|---|---|

| 1-Benzyl-1-methylpyrrolidinium (bmp) | Ferrierite (FER) layers | Acts as a bulky SDA, directing the formation of stacked ferrierite layers, often in conjunction with a smaller co-SDA. colab.wsfigshare.com |

| Pyrrolidine | Ferrierite (FER) | Acts as a true template, fitting well within the ferrierite topology at two distinct sites. researchgate.netst-andrews.ac.uk |

Precursors and Intermediates for Complex Chemical Structures

The compound this compound serves as a valuable and versatile building block in synthetic organic chemistry. Its rigid, saturated heterocyclic structure, combined with the specific stereochemical arrangement of its substituents, makes it an important precursor for constructing more complex molecular architectures. The pyrrolidine ring is a privileged scaffold found in a vast array of biologically active molecules, and this particular derivative offers chemists a well-defined starting point for accessing sophisticated chemical entities.

Synthetic Intermediates for Natural Products and Alkaloid Analogues

The pyrrolidine nucleus is a core structural feature in numerous natural products and alkaloids, many of which exhibit significant physiological effects. While this compound may not be a direct precursor in the biosynthesis of these compounds, its structure is representative of the key motifs required for their laboratory synthesis. Synthetic strategies often rely on pre-formed pyrrolidine rings that can be further elaborated. For instance, enantioenriched 2,2-disubstituted pyrrolidines, which share the same core heterocycle, can be advanced to form indolizidine compounds, a class of bicyclic alkaloids. nih.gov The synthesis of such molecules highlights the utility of substituted pyrrolidines as intermediates. The presence of the benzyl and methyl groups on the this compound scaffold provides specific steric and electronic properties that can be leveraged in multi-step synthetic sequences to achieve desired target molecules with high precision.

Scaffold for the Development of Pharmacologically Relevant Compounds in Academic Research

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The pyrrolidine ring is widely regarded as a versatile scaffold for obtaining novel, biologically active compounds. researchgate.net Its non-planar, three-dimensional structure allows for a more effective exploration of pharmacophore space compared to flat aromatic rings. researchgate.net

The this compound framework is an exemplary scaffold for several reasons:

Stereochemical Complexity : The substituents at the 2 and 3 positions create defined stereocenters. The spatial orientation of these groups (cis or trans) can lead to significantly different binding interactions with biological targets like proteins and enzymes. researchgate.net

Structural Rigidity : The saturated ring system provides a degree of conformational rigidity, which can help in pre-organizing the appended functional groups for optimal receptor binding, a crucial aspect in rational drug design.

Functionality : The benzyl group offers a site for potential aromatic interactions (e.g., pi-stacking) with biological targets, while the secondary amine of the pyrrolidine ring serves as a handle for further chemical modification.

Academic research leverages scaffolds like this to conduct Structure-Activity Relationship (SAR) studies. By systematically modifying the scaffold and assessing the biological activity of the resulting analogues, researchers can decipher the key molecular features required for a desired pharmacological effect. For example, studies on other substituted pyrrolidines have shown that the specific orientation of a methyl group on the ring can determine whether a compound acts as a pure antagonist for a receptor. nih.gov This underscores the importance of the defined stereochemistry present in this compound for academic investigations into new therapeutic agents.

Derivatives as Ligands for Receptor Binding Studies (e.g., Dopamine (B1211576) D2 Receptors)

A significant application of the this compound scaffold is in the development of ligands for G-protein coupled receptors (GPCRs), a large family of drug targets. google.com Specifically, derivatives of this compound have been synthesized and evaluated for their ability to bind to dopamine receptors, particularly the D2 subtype, which is a key target for antipsychotic medications. google.comrug.nl

Research has focused on a series of compounds known as substituted cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)benzamides. rug.nl These molecules are derivatives of the potent dopamine receptor antagonist Nemonapride, which itself contains the 1-benzyl-2-methylpyrrolidin-3-yl core structure. rug.nl In these studies, the this compound portion of the molecule serves as the foundational scaffold, while modifications are made to the attached benzamide (B126) ring to fine-tune the binding affinity and selectivity for different dopamine receptor subtypes (D2, D3, and D4). rug.nl

The objective of one such study was to develop a ligand with high selectivity for the D4 receptor by modifying the Nemonapride structure. rug.nl While the synthesized derivatives maintained high affinity for dopamine receptors, achieving significant selectivity for the D4 subtype proved challenging. rug.nl However, the research demonstrated that the cis-N-(1-benzyl-2-methylpyrrolidin-3-yl) moiety is a robust scaffold for creating potent dopamine receptor ligands. rug.nl The binding affinities of Nemonapride and a representative derivative from this research are presented below.

| Compound | Dopamine D2L Ki (nM) | Dopamine D3 Ki (nM) | Dopamine D4.2 Ki (nM) |

|---|---|---|---|

| Nemonapride (Reference) | 0.29 | 0.62 | 2.1 |

| Derivative (lacking ortho-methoxy group) | 150 | 360 | 100 |

Data sourced from a study on cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)benzamides. rug.nl Ki (inhibitory constant) is a measure of binding affinity; a lower value indicates stronger binding.

This application in receptor binding studies exemplifies how this compound functions as a critical component in the rational design of new molecules targeting the central nervous system.

Computational and Theoretical Studies on 3 Benzyl 2 Methylpyrrolidine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become a powerful tool for investigating molecular systems. unipd.it These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed exploration of the electronic structure and potential energy surfaces of molecules like 3-Benzyl-2-methylpyrrolidine. unipd.itresearchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a preferred computational method for geometry optimization due to its favorable balance of accuracy and computational cost. google.com For a molecule such as this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or higher, are employed to locate the minimum energy structure. windows.netnih.govepstem.net This process involves systematically adjusting the molecular geometry to find the conformation with the lowest electronic energy, which corresponds to the most stable arrangement of atoms at 0 Kelvin.

The optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in related pyrrolidine (B122466) systems, the geometry of the five-membered ring and the orientation of its substituents are determined with high precision. nih.govoup.com Frequency calculations are subsequently performed on the optimized structure to confirm that it represents a true energy minimum, indicated by the absence of imaginary frequencies. raineslab.com Potential energy surface scans can also be conducted to map the energy changes associated with specific bond rotations or conformational transitions, providing insight into the energy barriers between different isomers. google.com

Table 1: Representative Geometric Parameters for a DFT-Optimized Pyrrolidine Ring

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N Bond Length | Average length of the carbon-nitrogen bonds within the pyrrolidine ring. | 1.47 Å |

| C-C Bond Length | Average length of the carbon-carbon bonds within the pyrrolidine ring. | 1.54 Å |

| C-N-C Bond Angle | The angle formed by the nitrogen and two adjacent carbon atoms. | ~108° |

| Ring Dihedral Angles | Torsion angles defining the pucker of the five-membered ring. | Variable (defines conformation) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The electronic properties and reactivity of this compound are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap) is a critical indicator of molecular stability and reactivity. researchgate.netrsc.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another crucial tool derived from DFT calculations. nih.gov It provides a visual representation of the charge distribution across the molecule. dergipark.org.tr The MEP map uses a color scale to denote different electrostatic potential values on the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.govresearchgate.net For this compound, the nitrogen atom's lone pair would be expected to create a region of high negative potential, while the hydrogen atoms, particularly the one on the nitrogen, would exhibit positive potential. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Formula | Description |

|---|---|---|

| E_HOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| E_LUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical stability and reactivity. researchgate.net |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. windows.net |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the power of an atom or group to attract electrons. researchgate.net |

Prediction of Vibrational Frequencies and Spectroscopic Properties

Theoretical vibrational analysis is a standard output of quantum chemical calculations and is essential for interpreting experimental spectroscopic data, such as Fourier-transform infrared (FTIR) and Raman spectra. epstem.net Following geometry optimization, vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. dntb.gov.ua

The calculated frequencies correspond to the fundamental modes of vibration, including stretching, bending, and torsional motions of the atoms. These theoretical spectra can be compared with experimental spectra to confirm the molecular structure. researchgate.netepstem.net For instance, the characteristic N-H stretching frequency, C-H stretches of the methyl and benzyl (B1604629) groups, and ring vibrations of the pyrrolidine and benzene (B151609) moieties can be predicted. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and anharmonicity, leading to better agreement with experimental values. epstem.net Furthermore, calculations can predict the intensities of these vibrational modes, aiding in the assignment of complex experimental spectra.

Conformational Analysis and Molecular Dynamics

The flexibility of the five-membered pyrrolidine ring and the rotational freedom of its substituents give rise to a complex conformational landscape for this compound.

Pseudorotation Pathways and Ring Puckering Effects in Pyrrolidine Rings

The non-planar structure of the five-membered pyrrolidine ring is a key feature influencing its properties and biological activity. researchgate.netnih.gov Unlike the rigid chair conformation of cyclohexane, the pyrrolidine ring is flexible and undergoes a low-energy conformational change known as pseudorotation. researchgate.netnih.gov This process involves the continuous interconversion between various "envelope" and "twist" (or "half-chair") conformations without passing through a high-energy planar state. nih.gov

In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific puckering of the ring in this compound—which atoms are out of the plane and by how much—is described by puckering parameters. nih.gov The energy barrier for this pseudorotation is generally low, meaning that at room temperature, the ring exists as a dynamic equilibrium of multiple conformations. latrobe.edu.au The presence of substituents significantly influences the potential energy surface of this pseudorotation pathway, favoring certain puckered forms over others.

Influence of Substituents on Conformational Preferences

Conformational analysis aims to identify the most stable conformers and the energy differences between them. lumenlearning.comscribd.com In the pyrrolidine ring, substituents generally prefer an equatorial-like position to minimize steric hindrance, particularly 1,3-diaxial interactions that would arise in an axial-like position. lumenlearning.com Therefore, the most stable conformations of this compound will be those that minimize the steric clash between the bulky benzyl group, the methyl group, and the ring's hydrogen atoms. The interplay between the puckering of the pyrrolidine ring and the rotational positions of the benzyl and methyl groups determines the final, lowest-energy conformation of the molecule. oup.com

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the complex mechanisms of reactions involving the pyrrolidine scaffold. These studies provide a step-by-step view of bond-forming and bond-breaking events, mapping out the potential energy surface of a reaction.

DFT calculations have also been successfully applied to understand the stereospecific synthesis of cyclobutanes from pyrrolidines. acs.org These studies revealed that the reaction proceeds through the formation of a 1,4-biradical intermediate. acs.org The rate-determining step was identified as the release of N₂ from a 1,1-diazene intermediate, which involves the simultaneous cleavage of two C–N bonds and has a calculated activation energy of 17.7 kcal/mol. acs.org The model further explained the observed stereoretention as a result of a barrierless collapse of the open-shell singlet 1,4-biradical, which is energetically favored over bond rotation that would lead to stereochemical scrambling. acs.org

Furthermore, computational studies have clarified the mechanistic aspects of reactions between 3-pyrrolin-2-one derivatives and amines to form substituted pyrrolidine-2,3-diones. beilstein-journals.orgnih.gov By modeling the reaction in both the gas phase and in an ethanol (B145695) solvent model, researchers proposed a detailed mechanism. nih.gov These calculations demonstrated that the kinetic selectivity is more significant than thermodynamic selectivity in determining the major product. nih.gov

| Reaction Step | System | Computational Method | Calculated Energy Barrier |

|---|---|---|---|

| Deprotonated nitromethane (B149229) addition | Nitromethane and Coumarin | DFT | 21.7 kJ mol⁻¹ rsc.org |

| N₂ release from 1,1-diazene | Substituted Pyrrolidine | DFT | 17.7 kcal/mol acs.org |

| β-fragmentation of 1,4-biradical | Substituted Pyrrolidine | DFT | 5.5 kcal/mol acs.org |

| Pyrrolidine ring cyclization | Protonated tautomer | DFT | 11.9 kJ mol⁻¹ rsc.org |

| Tautomerization for cyclization | Nitrosohydroxymethyl group | DFT | 178.4 kJ mol⁻¹ rsc.org |

Investigation of Intermolecular Interactions and Binding Modes

The biological activity and material properties of molecules like this compound are governed by their intermolecular interactions with their environment, be it a protein active site or a crystal lattice. Computational methods are pivotal in exploring these interactions and predicting preferred binding modes.

Molecular docking and molecular dynamics (MD) simulations are standard tools for investigating how ligands interact with biological targets. researchgate.net For N-benzylpyrrolidine derivatives designed as potential treatments for Alzheimer's disease, molecular modeling has been used to understand their binding affinity with enzymes like acetylcholinesterase (AChE) and BACE-1. researchgate.net These simulations can reveal key interactions, such as cation-pi interactions between the pyrrolidine ring and aromatic residues in a protein's binding pocket, which are crucial for stable binding. mdpi.com For example, in the design of inhibitors for Spindlin1, docking studies predicted that the pyrrolidine ring of an active compound is properly located in an aromatic cage, while MD simulations confirmed the stability of this binding mode. mdpi.com

In the context of materials science, computational studies have explained the role of 1-benzyl-1-methylpyrrolidinium (a structurally similar cation) as a structure-directing agent in the synthesis of zeolites. acs.org These calculations showed that the bulky benzyl-methylpyrrolidinium cation is preferentially located in the 10-membered-ring zeolite channels, while a smaller co-directing agent occupies internal cages. acs.org This demonstrates how the specific non-covalent interactions between the organic cation and the inorganic framework guide the formation of a specific material architecture.

| Interacting System | Interaction Type | Computational Method | Calculated Energy |

|---|---|---|---|

| Substituted Chromone Dimers | Hydrogen/Halogen Bonds | PIXEL/DFT | -17 to -30 kJ/mol mdpi.com |

| Substituted Chromone Dimers | Dispersive/Electrostatic | PIXEL/DFT | -11 to -15.9 kJ/mol mdpi.com |

| BACE1 Inhibitor Complex | Docking Energy | AutoDock | -7.0 to -10.1 kcal/mol researchgate.net |

Analytical and Characterization Methodologies in 3 Benzyl 2 Methylpyrrolidine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise arrangement of atoms within the 3-benzyl-2-methylpyrrolidine molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and Advanced Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen and carbon skeletons of the molecule.

¹H NMR spectra provide information on the chemical environment and connectivity of hydrogen atoms. For pyrrolidine-based compounds, characteristic signals can be observed. For instance, in a related compound, methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, the phenyl protons (Ph) appear as a multiplet in the range of δ 7.40–7.25 ppm, while the benzyl (B1604629) methylene (B1212753) protons (PhCH₂) show a singlet at δ 3.648 ppm. st-andrews.ac.uk Protons on the pyrrolidine (B122466) ring itself would exhibit distinct chemical shifts and coupling patterns depending on their position and stereochemistry.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. In the ¹³C NMR spectrum of a derivative, the carbons of the phenyl group typically resonate in the aromatic region (around δ 127-138 ppm), while the benzylic carbon (PhCH₂) appears further upfield. st-andrews.ac.uk The carbon atoms within the pyrrolidine ring would have characteristic shifts influenced by the nitrogen atom and the substituents. For example, in a similar heterocyclic system, the carbon atoms of a pyrrolidine ring show signals at varied chemical shifts, which can be assigned using advanced techniques. beilstein-journals.org

Advanced NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals, especially for complex molecules. st-andrews.ac.uk These 2D NMR techniques reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC), which is crucial for confirming the connectivity of the benzyl and methyl groups to the pyrrolidine ring. st-andrews.ac.ukbeilstein-journals.org

Table 1: Representative NMR Data for a Substituted Pyrrolidine Derivative

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl-H | 7.40–7.25 (m) | - |

| Phenyl-C | - | 127.3 (CH), 128.4 (2CH), 128.9 (2CH), 138.2 (C) |

| Benzyl-CH₂ | 3.648 (s) | 58.5 |

| Pyrrolidine Ring-H | Variable | - |

| Pyrrolidine Ring-C | - | Variable |

| Methyl-H | Variable | - |

| Methyl-C | - | Variable |

Note: This table is illustrative and based on a related structure. Actual values for this compound would require experimental determination. st-andrews.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. neu.edu.tr In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M+•), which can then break down into smaller, characteristic fragment ions. neu.edu.tr

For amines like this compound, a key fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu The loss of the largest alkyl group is often the preferred fragmentation route. miamioh.edu The presence of the benzyl group would likely lead to a prominent peak corresponding to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common feature in the mass spectra of benzyl-containing compounds. The fragmentation of the pyrrolidine ring itself can also provide valuable structural clues. aip.org High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound. rsc.org

X-ray Diffraction for Solid-State Structural Determination

In a study of a related compound, 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene, X-ray diffraction analysis revealed the dihedral angles between the various rings and the nature of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.netnih.gov A similar analysis of a suitable crystalline derivative of this compound would confirm its stereochemistry and provide insights into its solid-state structure.

Chromatographic Separation and Purification Techniques

Chromatographic methods are indispensable for the isolation and purification of this compound from synthesis reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of organic compounds. For substituted pyrrolidines, reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. fda.govsielc.com The separation is based on the differential partitioning of the compound between the two phases.

The choice of mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, can be optimized to achieve efficient separation. fda.govsielc.com The addition of modifiers like formic acid or acetic acid can improve peak shape and resolution, especially for basic compounds like amines. fda.govbiotage.com A method for analyzing N-methyl-2-pyrrolidone, a related compound, utilizes a C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid, with detection by tandem mass spectrometry (MS/MS). fda.gov

Flash Chromatography

Flash chromatography is a rapid and efficient method for the purification of multigram quantities of organic compounds. rochester.edu It utilizes a column packed with a solid stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) is passed through the column under pressure. rochester.edugoogle.com

For the purification of pyrrolidine derivatives, a common eluent system is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). nih.govgoogle.com The polarity of the eluent can be adjusted to control the retention of the compound on the column. For example, in the synthesis of a related pyrrolidine, flash chromatography on silica gel with a 1:3 mixture of ethyl acetate and hexane was used for purification. google.com For compounds that are sensitive to the acidic nature of silica gel, the silica can be deactivated with triethylamine. rochester.edu

Electrochemical Analysis for Mechanistic Insights (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), serve as powerful tools in the study of this compound and its derivatives. These techniques provide profound insights into the redox properties of molecules, reaction mechanisms, and the generation of reactive intermediates. By applying a variable potential to an electrode and measuring the resulting current, researchers can investigate electron transfer processes, which are fundamental to many chemical transformations.

In the context of pyrrolidine chemistry, electrochemical analysis is frequently employed to understand synthetic pathways and the behavior of these compounds in various chemical environments. For instance, the electrochemical synthesis of pyrrolidine derivatives can be monitored and optimized using techniques like cyclic voltammetry. This has been demonstrated in the electroreductive cyclization of imines with terminal dihaloalkanes to produce pyrrolidines, where the reduction of the imine substrate at the cathode is a key step. nih.gov Similarly, the electrochemical oxidative intramolecular C(sp3)–H amination of amides to form functionalized nitrogen-containing heterocycles, including pyrrolidines, relies on anodic oxidation processes that can be elucidated through electrochemical studies. oup.com

Cyclic voltammetry can reveal the oxidation and reduction potentials of a compound, indicating its propensity to donate or accept electrons. This information is crucial for understanding reaction mechanisms. For example, in the study of fullerene-pyrrolidine adducts, cyclic and square wave voltammetry have been used to determine their electrochemical properties. raccefyn.co The resulting voltammograms show distinct reduction peaks that, when compared to the parent fullerene, indicate the electronic influence of the pyrrolidine moiety. raccefyn.co

Furthermore, electrochemical studies can provide evidence for the formation of transient radical species and help to elucidate the steps involved in a reaction. For instance, in the electrochemical carboxylation of benzyl chloride, a compound sharing a benzyl group with this compound, cyclic voltammetry was used to demonstrate the dehalogenation step and the catalytic current enhancement in the presence of the substrate. nih.gov This suggests that similar methodologies could be applied to investigate the reactivity of the benzyl group in this compound.

The data obtained from cyclic voltammetry experiments, such as peak potentials and current values, are instrumental in characterizing the electrochemical behavior of these molecules. Below is an example of electrochemical data obtained for a pyrrolidine derivative, illustrating the type of information that can be gathered.

Table 1: Electrochemical Data for a Fulleropyrrolidine Derivative

| Parameter | Value |

| Reduction Peak 1 (Epc1) | -1.11 V |

| Reduction Peak 2 (Epc2) | -1.70 V |

| Reduction Peak 3 (Epc3) | -2.28 V |

Data obtained from cyclic and square wave voltammetry in tetrahydrofuran (B95107) (THF) and referenced against an appropriate standard. raccefyn.co These cathodic shifts, when compared tofullerene, highlight the electronic contribution of the pyrrolidine ring. raccefyn.co

Future Research Directions and Emerging Perspectives for 3 Benzyl 2 Methylpyrrolidine

Development of Novel and Sustainable Synthetic Methodologies

The demand for enantiomerically pure chiral amines like 3-benzyl-2-methylpyrrolidine in the pharmaceutical industry necessitates the development of efficient and environmentally benign synthetic methods. researchgate.net Future research is increasingly focused on moving away from classical, often inefficient, and waste-generating protocols towards more sustainable catalytic approaches.

A promising avenue lies in the use of earth-abundant metal catalysis. For instance, cobalt-catalyzed asymmetric hydromethylation of 3-pyrrolines has been demonstrated as a powerful method for the stereoselective installation of a methyl group, offering a more streamlined synthesis of enantioenriched 3-methylpyrrolidines. nih.gov This approach significantly shortens synthetic sequences that traditionally required multiple steps under harsh conditions. nih.gov Further research could adapt such methodologies for the diastereoselective synthesis of this compound by employing appropriately substituted alkene precursors.

Another key area is the advancement of "hydrogen borrowing" or "hydrogen auto-transfer" catalysis. rsc.org This elegant strategy uses alcohols, which can be derived from renewable biomass, to alkylate amines, with water being the only byproduct. rsc.org The application of this methodology for the synthesis of N-benzylated pyrrolidines represents a green alternative to traditional methods that use alkyl halides. rsc.org Ruthenium complexes have shown efficacy in these transformations, and future work will likely focus on developing more active and selective catalysts for a broader range of substrates, including the synthesis of complex pyrrolidines. rsc.orgarabjchem.org

Multicomponent reactions (MCRs) also represent a highly efficient and atom-economical approach to constructing complex molecular scaffolds. researchgate.net The one-pot synthesis of highly substituted pyrrolidine (B122466) derivatives, such as spiro-pyrrolidines, through [3+2]-cycloaddition reactions highlights the potential of MCRs. researchgate.net Future efforts could be directed at designing novel MCRs that allow for the direct assembly of the this compound core from simple, readily available starting materials.

Expanding the Scope of Catalytic Applications of Pyrrolidine Derivatives

Derivatives of pyrrolidine, particularly those derived from the chiral pool like proline, are well-established as powerful organocatalysts. usm.edu The specific substitution pattern of this compound makes it an attractive candidate for use as a chiral ligand or organocatalyst in a variety of asymmetric transformations.

The structural features of this compound can be exploited to fine-tune the steric and electronic properties of metal-based catalysts. As a ligand, it can coordinate with metals like palladium, ruthenium, or cobalt to create chiral environments for reactions such as asymmetric hydrogenation, C-H activation, or cross-coupling reactions. researchgate.netnih.govarabjchem.org Research into synthesizing new chiral organometallic complexes incorporating this compound could lead to catalysts with enhanced activity and enantioselectivity for challenging transformations. For example, palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and new chiral ligands are constantly sought to improve their performance in asymmetric applications. umich.edu